[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
Overview
Description
The compound is a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Synthesis Analysis
Esters can be synthesized through a variety of methods. One common method is the Fischer esterification, which involves treating a carboxylic acid with an alcohol in the presence of a strong acid . Another method involves the reaction of a carboxylate ion with a primary alkyl halide .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group . The specific structure of “[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-propyl-, 4-fluorophenyl ester” would involve these components, along with a bicyclohexyl group, a propyl group, and a 4-fluorophenyl group .Chemical Reactions Analysis
Esters undergo a variety of reactions. They can be hydrolyzed to yield a carboxylic acid and an alcohol . This reaction can occur in either acidic or basic conditions . In basic conditions, the reaction is referred to as saponification .Physical And Chemical Properties Analysis
Esters are often pleasant-smelling and are responsible for the fragrant odors of many fruits and flowers . They are used in a variety of industries, including the food industry, cosmetics, and in the synthesis of other chemicals .Scientific Research Applications
High-Pressure Phase Studies
- Study: High-pressure phase studies of liquid crystalline cyclohexane derivatives, including compounds similar to the query compound, revealed special high-pressure effects for liquid crystals like pressure-induced phases and changes in polymorphism. This study contributes to the understanding of liquid crystal substances under varying pressures (Rübesamen & Schneider, 1993).
Magnetic Liquid Crystals
- Study: Research on rod-like Schiff base magnetic liquid crystals, including compounds with structural similarities to the query compound, demonstrated their magnetic and liquid crystalline properties. This study contributes to the development of novel materials combining magnetic and liquid crystal characteristics (Zheng & An, 2006).
Liquid Crystal Properties
- Study: Investigation into the liquid crystal properties of certain cyclohexane derivatives, related to the query compound, focused on their thermal stabilities and smectic tendencies. This study aids in understanding the thermal behavior of liquid crystalline materials (Gray, Hogg, & Lacey, 1981).
Muscarinic Receptor Inhibition
- Study: Stereoselective inhibition of muscarinic receptor subtypes by stereoisomers related to rociverine, a compound structurally similar to the query compound, was examined. This research contributes to the field of pharmacology by elucidating how stereochemical modifications affect receptor affinity (Barbier et al., 1995).
Dielectric Properties
- Study: Research on the mesomorphism and dielectric properties of phenyl 4-alkylbiphenyl-4′-carboxylates and related compounds, including those structurally similar to the query compound, explored their nematic thermal stability and dielectric constants. This contributes to the understanding of the electrical properties of liquid crystals (Karamysheva, Kovshev, & Barnik, 1976).
Future Directions
properties
IUPAC Name |
(4-fluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22(24)25-21-14-12-20(23)13-15-21/h12-19H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIALNGUAWCANCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341554 | |
Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester | |
CAS RN |
81701-13-5 | |
Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.